1-(2-Thienylcarbonyl)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

These methods allow access to diverse indole derivatives, including 1-(2-Thienylcarbonyl)indoline .

Molecular Structure Analysis

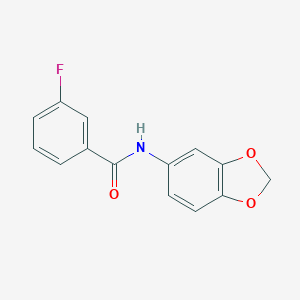

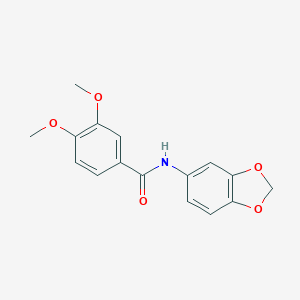

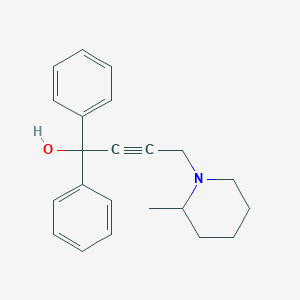

The molecular structure of 1-(2-Thienylcarbonyl)indoline comprises an indole ring fused with a thienyl group. The indole nucleus contains 10 π-electrons, rendering it aromatic. Electrophilic substitution readily occurs on the indole due to π-electron delocalization. Physically, it appears as a crystalline, colorless compound with a distinct odor .

Chemical Reactions Analysis

Aplicaciones Científicas De Investigación

Anti-Cancer Applications

Indoline structures have been used in the development of anti-cancer drugs . The unique structure of indoline allows it to interact with the amino acid residues of proteins, which can be beneficial in the treatment of cancer .

Anti-Bacterial Applications

Indoline-related alkaloids have been fully developed as antibiotics . The indoline structure can improve the physicochemical properties of the compounds, making them more effective against bacteria .

Anti-Inflammatory Applications

Indoline compounds have also been used as anti-inflammatory drugs . The indoline structure can interact with the amino acid residues of proteins, which can help reduce inflammation .

Analgesic Applications

Indoline structures have been used in the development of analgesic drugs . The unique structure of indoline allows it to interact with the amino acid residues of proteins, which can help relieve pain .

Cardiovascular Disease Treatment

Indoline compounds have been used in the treatment of cardiovascular diseases . The indoline structure can interact with the amino acid residues of proteins, which can be beneficial in the treatment of cardiovascular diseases .

Anti-Hypertension Applications

Indoline-related alkaloids have been studied for their activities on anti-hypertension . The indoline structure can interact with the amino acid residues of proteins, which can help lower blood pressure .

Cardiovascular Protection

Indoline-related alkaloids have been studied for their activities on cardiovascular protection . The indoline structure can interact with the amino acid residues of proteins, which can help protect the cardiovascular system .

Synthesis of Various Heterocyclic Compounds

Indoline has been used in multicomponent reactions for the synthesis of various heterocyclic compounds . The unique structure of indoline allows it to interact with other compounds, making it a valuable tool in the synthesis of various heterocyclic compounds .

Propiedades

IUPAC Name |

2,3-dihydroindol-1-yl(thiophen-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c15-13(12-6-3-9-16-12)14-8-7-10-4-1-2-5-11(10)14/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTAKECNNPRRSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Thienylcarbonyl)indoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-chloro-10H-phenothiazin-10-yl)-2-butynyl]-N,N-diethylamine](/img/structure/B398422.png)

![N-[4-(benzhydryloxy)-2-butynyl]-N,N-diethylamine](/img/structure/B398425.png)

![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B398427.png)

![5-benzyl-3-methyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B398428.png)